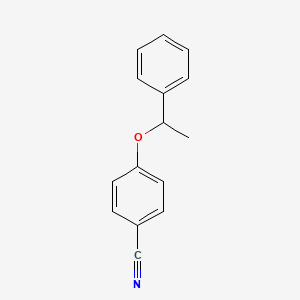












|
REACTION_CXSMILES
|
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[H-].[Na+].C1(C)C=CC(P(C2C=CC(C)=CC=2)[C:19]2(P(C3C=CC(C)=CC=3)C3C=CC(C)=CC=3)[CH2:28][CH:27]=[C:26]3[C:21](C=CC=C3)=[C:20]2[C:29]2[C:38]3C(=CC=CC=3)C=CC=2)=CC=1.C(OCC)(=[O:64])C>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O>[C:20]1([CH:29]([O:64][C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH3:38])[CH:21]=[CH:26][CH:27]=[CH:28][CH:19]=1 |f:1.2,6.7.8.9.10|
|


|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C#N)C=C1
|
|
Name
|
S-(−)-α-phenylethylalcohol
|
|
Quantity
|
403 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
220 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
2,2-bis(di-p-tolylphosphino)-1,1-binaphthyl
|
|
Quantity
|
67 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)P(C1(C(=C2C=CC=CC2=CC1)C1=CC=CC2=CC=CC=C12)P(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
38 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at 70° C. for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was allowed to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
for partitioning
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate)
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C)OC1=CC=C(C#N)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 159 mg | |
| YIELD: PERCENTYIELD | 26% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |